molecular formula C21H17ClN2O3 B14004712 ethyl 2-amino-4-(2-chlorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate CAS No. 67720-58-5

ethyl 2-amino-4-(2-chlorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate

Cat. No.: B14004712
CAS No.: 67720-58-5
M. Wt: 380.8 g/mol
InChI Key: WUDXIQWBFQIIAQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-chlorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a cyano group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2-chlorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with aromatic aldehydes in the presence of ammonium acetate. The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the pyran ring. The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher throughput. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-chlorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Ethyl 2-amino-4-(2-chlorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2-chlorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. The chlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-4-(2-chlorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:

    Ethyl 2-amino-4-(2-bromophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-amino-4-(2-fluorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate: Contains a fluorine atom instead of chlorine.

    Ethyl 2-amino-4-(2-methylphenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate: Features a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

67720-58-5

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.8 g/mol

IUPAC Name

ethyl 2-amino-4-(2-chlorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C21H17ClN2O3/c1-2-26-21(25)18-17(14-10-6-7-11-16(14)22)15(12-23)19(27-20(18)24)13-8-4-3-5-9-13/h3-11,17H,2,24H2,1H3

InChI Key

WUDXIQWBFQIIAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)C3=CC=CC=C3)N

Origin of Product

United States

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